molecular formula C5H3BrFNO B8269601 6-bromo-5-fluoropyridin-2(1H)-one CAS No. 1396762-21-2

6-bromo-5-fluoropyridin-2(1H)-one

Cat. No.: B8269601
CAS No.: 1396762-21-2
M. Wt: 191.99 g/mol
InChI Key: XCYIPXWXHNYJEO-UHFFFAOYSA-N
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Description

6-bromo-5-fluoropyridin-2(1H)-one is a heterocyclic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 6 and 5 are replaced by bromine and fluorine, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-fluoropyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-bromo-5-fluoropyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-bromo-5-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. The bromine and fluorine atoms contribute to its electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 6-bromo-5-fluoropyridin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-bromo-5-fluoro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYIPXWXHNYJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300209
Record name 6-Bromo-5-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-21-2
Record name 6-Bromo-5-fluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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